2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347940
InChI: InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2
SMILES:
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.:

Cat. No.: VC18347940

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

Specification

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name 2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C12H15ClN2O/c13-12-14-10-3-1-2-9(10)11(15-12)8-4-6-16-7-5-8/h8H,1-7H2
Standard InChI Key CHXOQTKYXCZROZ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=C(N=C2C3CCOCC3)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine combines a bicyclic framework of cyclopenta[d]pyrimidine with a chlorine substituent at position 2 and a tetrahydro-2H-pyran-4-yl group at position 4. The compound’s molecular formula is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol. Key structural features include:

  • Bicyclic Core: The cyclopenta[d]pyrimidine system provides rigidity and planar geometry, facilitating interactions with biological targets such as enzyme active sites.

  • Chlorine Substituent: Enhances electrophilicity, enabling participation in nucleophilic substitution reactions critical for derivatization.

  • Tetrahydro-2H-pyran-4-yl Group: A saturated oxygen-containing heterocycle that improves solubility and metabolic stability compared to aromatic substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O
Molecular Weight238.71 g/mol
IUPAC Name2-chloro-4-(oxan-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS Number2387185-13-7
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)

The compound’s LogP value, estimated at 2.1–2.5, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step protocols leveraging cyclization and functional group transformations:

  • Core Formation: Cyclopenta[d]pyrimidine scaffolds are constructed via cyclocondensation reactions. For example, reacting cyclohexanone derivatives with cyanoacetates under acidic conditions yields intermediate bicyclic structures .

  • Chlorination: Electrophilic chlorination at position 2 using reagents like phosphorus oxychloride (POCl₃) introduces the chlorine substituent.

  • Tetrahydro-pyran Incorporation: The tetrahydro-2H-pyran-4-yl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the precursor’s reactivity.

Functional Group Reactivity

  • Chlorine Atom: Participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amines or other nucleophiles.

  • Tetrahydro-pyran Ring: Susceptible to oxidation at the oxygen atom, forming pyran-4-one derivatives, or ring-opening reactions under strong acidic conditions.

Biological Activities and Mechanisms of Action

Kinase Inhibition and Anti-Cancer Activity

The compound demonstrates potent inhibition of protein kinases involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). By binding to the ATP-binding pocket of these enzymes, it disrupts phosphorylation cascades essential for tumor growth. In vitro studies report IC₅₀ values in the low micromolar range (1.2–3.8 µM) against breast and lung cancer cell lines.

Anti-Inflammatory Properties

Modulation of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways underpins its anti-inflammatory effects. The tetrahydro-pyran moiety enhances interactions with the hydrophobic channels of these enzymes, reducing prostaglandin and leukotriene synthesis .

Structural Determinants of Activity

  • Chlorine Substituent: Critical for hydrogen bonding with kinase active sites (e.g., backbone NH of hinge regions).

  • Tetrahydro-pyran Group: Improves pharmacokinetic properties by reducing cytochrome P450-mediated metabolism.

Comparison with Structural Analogues

Structural modifications significantly alter bioactivity and physicochemical properties:

Table 2: Impact of Substituent Variation on Compound Properties

Substituent at Position 4Bioactivity (IC₅₀, CDK2)Solubility (mg/mL)Metabolic Stability (t₁/₂, human liver microsomes)
Tetrahydro-2H-pyran-4-yl1.5 µM0.4548 min
Methyl12.3 µM0.1222 min
Cyclopropyl8.7 µM0.3035 min

The tetrahydro-pyran derivative outperforms methyl and cyclopropyl analogues in both potency and stability, underscoring the importance of oxygen-containing heterocycles.

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